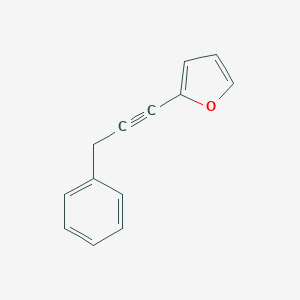

Carlina oxide

Übersicht

Beschreibung

Synthesis Analysis

The production of Carlina oxide from its natural source is limited, necessitating the exploration of new synthetic routes for obtaining this compound and its analogues . The chemical synthesis of Carlina oxide analogues has been developed, and their insecticidal activity was assessed . The analogues were found to be comparably effective to purified Carlina oxide .

Molecular Structure Analysis

The molecular formula of Carlina oxide is C13H10O . It has a mono-isotopic mass of 182.073166 Da and an average mass of 182.218 Da .

Physical And Chemical Properties Analysis

Carlina oxide is characterized by high lipophilicity and volatility . It has poor water solubility and is susceptible to rapid degradation from UV light and oxygen in the environment .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Carlina Oxide Applications

Carlina oxide, a natural compound found in the roots of the Carlina acaulis plant, has shown promising potential in various scientific research applications. Below is a detailed analysis of unique applications across different fields.

Mosquito Larvicide: Carlina oxide has been encapsulated in microemulsions to develop long-lasting mosquito larvicides . The encapsulation enhances the compound’s water solubility and protects it from rapid degradation due to UV light and oxygen, making it an effective agent against mosquito larvae, particularly Culex quinquefasciatus .

Insect Repellent: Research has also demonstrated the repellent activity of carlina oxide nanoemulsions against the South American tomato pinworm, Tuta absoluta . The nanoemulsions showed significant contact toxicity on eggs and larvae, indicating its potential as a green alternative for insect control in agriculture .

Pharmaceutical Applications: The toxicity of carlina oxide has been assessed in vitro and in vivo to evaluate the safety of Carlina acaulis root preparations used in traditional medicine . This study is crucial for understanding the potential of reintroducing this plant into modern phytotherapy, considering its historical use in treating various ailments.

Nanotechnology in Agriculture: Carlina oxide’s formulation into nanoemulsions represents a significant advancement in agricultural nanotechnology. These nanoemulsions can efficiently deliver insecticidal properties with reduced health and environmental impacts, offering a sustainable pest management solution .

Dermatological Treatments: In folk medicine, preparations from Carlina acaulis, which contain carlina oxide, have been used to treat skin diseases such as acne and eczema . Scientific research into these applications could lead to the development of new dermatological treatments.

Non-Toxicity to Mammals: Studies have shown that carlina oxide, when formulated in microemulsions, exhibits low toxicity to mammalian cells, including human keratinocytes and fibroblasts . This property is essential for ensuring the safety of potential pharmaceutical and cosmetic products.

Environmental Safety: The environmental impact of pesticides is a growing concern. Carlina oxide’s low toxicity profile and its effectiveness in encapsulated forms suggest it could be an environmentally safer alternative to traditional chemical pesticides .

Potential for Integrated Pest Management (IPM): The encapsulation of carlina oxide into stable formulations like nanoemulsions can enhance its efficacy and stability, making it a valuable component of Integrated Pest Management programs. This approach aligns with the goals of IPM to reduce the use of harmful chemicals in pest control .

Safety and Hazards

Wirkmechanismus

Target of Action

Carlina oxide, a compound isolated from the essential oil (EO) of Carlina acaulis L. roots, has been studied for its potent insecticidal activities . The primary targets of Carlina oxide are various arthropod vectors and agricultural pests . It has shown significant toxicity towards the eggs and larvae of certain insects .

Mode of Action

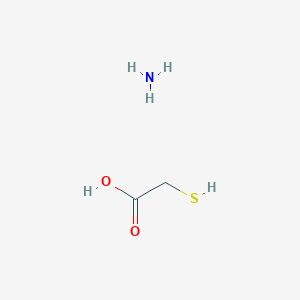

It has been suggested that carlina oxide may damage insect cells by forming carbocations that react with -sh groups and amino groups of proteins and other molecules . Additionally, Carlina oxide has been tested for anti-acetylcholinesterase activity, although it showed lower performance compared to galantamine .

Biochemical Pathways

It has been observed to have a moderate antioxidant potential, which may play a role in preserving the shelf-life of herbal-based insecticides

Pharmacokinetics

It’s known that the compound’s poor water solubility and rapid degradation from uv light and oxygen in the environment limit its real-world use . To overcome these limitations, nanoemulsions of Carlina oxide have been developed, which could boost its efficacy and stability .

Result of Action

The result of Carlina oxide’s action is primarily insecticidal. It has shown significant contact toxicity on insect eggs, with high hatching inhibition . Moreover, it has demonstrated larvicidal effects, with complete mortality observed in translaminar toxicity tests . In vitro studies have also shown that Carlina oxide elicits cell-line-specific toxicity .

Action Environment

The environment plays a crucial role in the action of Carlina oxide. For instance, the formulation of Carlina oxide into nanoemulsions can enhance its stability and efficacy . The field use of these formulations as larvicides is unlikely to guarantee uniform dispersion in the environment, thus failing to achieve the required concentrations . Therefore, the environmental factors influencing the action, efficacy, and stability of Carlina oxide are an important area for future research.

Eigenschaften

IUPAC Name |

2-(3-phenylprop-1-ynyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHFCVRNWSKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198237 | |

| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carlina oxide | |

CAS RN |

502-22-7 | |

| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carlina oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

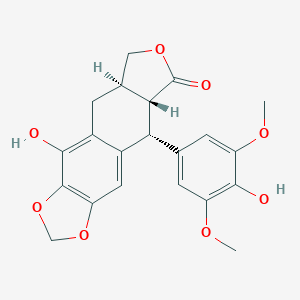

![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)

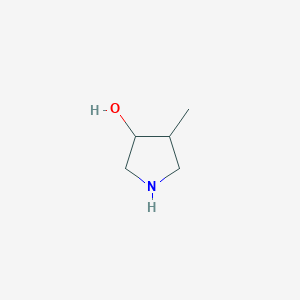

![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)